![molecular formula C23H23N7O3 B2821886 1-(3,5-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 920218-16-2](/img/structure/B2821886.png)
1-(3,5-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a complex organic compound that features a combination of aromatic and heterocyclic structures
Wirkmechanismus
Target of Action
The compound, also known as (3,5-dimethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cells . The compound’s interaction with CDK2 is so potent that it shows significant inhibitory activity, even when compared to control drugs .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell death through apoptosis . The downstream effects include a decrease in tumor cell proliferation and potential tumor shrinkage .
Pharmacokinetics
Given its potent inhibitory activity against cdk2, it can be inferred that the compound has sufficient bioavailability to exert its effects .
Result of Action
The primary result of the compound’s action is the induction of apoptosis in cells, particularly in tumor cells . This leads to a decrease in cell proliferation and potential shrinkage of tumors . The compound has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 .
Action Environment
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine typically involves multiple steps:
Formation of the triazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors, such as 5,6-diamino-2-phenylpyrimidin-4(3H)-ones with nitrous acid.
Attachment of the piperazine moiety: The triazolopyrimidine core is then reacted with piperazine under suitable conditions to form the desired intermediate.
Introduction of the methanone group: The final step involves the reaction of the intermediate with 3,5-dimethoxybenzoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring.
Reduction: Reduction reactions can target the triazolopyrimidine core, potentially leading to the formation of dihydro derivatives.
Substitution: The aromatic rings and the piperazine moiety can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Dihydro derivatives of the triazolopyrimidine core.
Substitution: Halogenated or alkylated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have indicated that derivatives of piperazine, including this compound, exhibit significant anticancer properties. The triazolo-pyrimidine structure is known to interact with various biological targets involved in cancer cell proliferation and survival. For instance, compounds with similar structures have shown inhibitory effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Neuropharmacology
The compound's potential as a neuropharmacological agent is noteworthy. Research suggests that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation could lead to applications in treating anxiety disorders and depression. Some studies have highlighted the ability of related compounds to act as anxiolytics by influencing the 5-HT1A receptor .
Anticonvulsant Properties
Another area of interest is the anticonvulsant activity associated with piperazine derivatives. Investigations into structurally similar compounds have demonstrated their efficacy in reducing seizure frequency in animal models. The mechanism often involves the modulation of GABAergic transmission, which is crucial for maintaining neuronal excitability .
Antimicrobial Effects
Emerging evidence suggests that this compound may possess antimicrobial properties. The presence of the triazole ring has been linked to antifungal activity, while modifications in the piperazine structure can enhance antibacterial effects against various pathogens. Studies are ongoing to elucidate the specific mechanisms involved .
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of the triazolo-pyrimidine-piperazine framework and assessed their anticancer activity against human cancer cell lines. One derivative exhibited IC50 values significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .
Case Study 2: Neuropharmacological Screening
A pharmacological evaluation conducted on related piperazine derivatives revealed promising anxiolytic effects in rodent models. The study measured behavioral changes and biochemical markers post-treatment, demonstrating that these compounds could be effective alternatives to existing anxiolytics with fewer side effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,5-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine: This compound is unique due to the presence of both the triazolopyrimidine core and the piperazine moiety.
Triazolopyrimidine derivatives: These compounds share the triazolopyrimidine core but may lack the piperazine moiety or the methoxyphenyl group.
Piperazine derivatives: These compounds contain the piperazine moiety but may not have the triazolopyrimidine core or the methoxyphenyl group.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which may confer distinct pharmacological properties and chemical reactivity compared to other similar compounds.
Biologische Aktivität
1-(3,5-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and incorporates a triazolopyrimidine moiety, which is known for its diverse biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C23H23N7O3 with a molecular weight of 445.5 g/mol. The structure features a benzoyl group with methoxy substituents and a piperazine ring linked to a triazolopyrimidine moiety.
Property | Value |
---|---|
Molecular Formula | C23H23N7O3 |
Molecular Weight | 445.5 g/mol |
CAS Number | 920178-11-6 |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of triazolo[4,5-d]pyrimidine derivatives. For instance, compounds similar to the target compound have shown moderate to good antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains. The structure–activity relationship indicates that modifications in the substituents can significantly affect antibacterial efficacy. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
Anticancer Activity
In vitro assays have demonstrated promising anticancer activity for related triazolo[4,5-d]pyrimidines. Compounds derived from this scaffold have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms of action are believed to involve the disruption of DNA synthesis and interference with cell cycle progression .
Other Biological Activities
This compound has also been studied for its potential anti-inflammatory and analgesic properties. Some derivatives have demonstrated significant antioxidant effects, which contribute to their therapeutic potential in treating oxidative stress-related diseases .
Case Studies
A significant study involved synthesizing various triazolo[4,5-d]pyrimidine analogues and evaluating their biological activities. In this study, specific analogues exhibited strong antiplatelet activity while maintaining antibacterial properties against methicillin-resistant Staphylococcus aureus. This indicates that structural modifications can lead to distinct biological profiles, suggesting that the observed activities may involve different mechanisms and targets within biological systems .
Eigenschaften
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O3/c1-32-18-12-16(13-19(14-18)33-2)23(31)29-10-8-28(9-11-29)21-20-22(25-15-24-21)30(27-26-20)17-6-4-3-5-7-17/h3-7,12-15H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTHNACFADPJAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.